2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKNPKSEFKJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=C(N=C(S2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor followed by the introduction of the oxolane ring. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with oxirane (ethylene oxide) under acidic conditions to introduce the oxolane ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 2-substituted thiazoles.
Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
Chemistry
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Substitution Reactions : Formation of 2-substituted thiazoles.
- Oxidation Reactions : Generation of thiazole sulfoxides or sulfones.
- Reduction Reactions : Conversion of carboxylic acid groups into alcohols or aldehydes.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates that it may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting specific enzymes .
Case Study: Antimicrobial Evaluation
In a study assessing various thiazole derivatives, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Medicine
The compound's therapeutic properties are being explored in several areas:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.
Case Study: Anti-inflammatory Activity
A recent investigation into thiazole derivatives indicated that compounds similar to 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid exhibited notable anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .
Industrial Applications
In addition to its research applications, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is utilized in the development of new materials and chemical processes. Its unique chemical reactivity makes it suitable for creating specialized polymers and additives in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Reactivity : Bromine at position 2 in the target compound facilitates Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl diversification .
- Solubility : The oxolane group may improve aqueous solubility compared to phenyl-substituted analogs, critical for drug formulation .
- Pharmacological Potential: Thiazole-carboxylic acids are privileged scaffolds in kinase inhibitors and antimicrobial agents, warranting further SAR studies .
Biological Activity
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including the bromine atom, thiazole ring, and oxolane moiety. This compound has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C₈H₈BrNO₃S
- Molecular Weight : 278.12 g/mol
- CAS Number : 1696245-68-7
Synthesis
The synthesis of this compound typically involves:
- Bromination of a thiazole precursor.
- Formation of the oxolane ring through reaction with an epoxide under acidic conditions .
Biological Activity Overview
Research indicates that 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid exhibits various biological activities:
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. The mechanism of action may involve:
- Inhibition of bacterial enzymes.
- Disruption of cell membrane integrity.
Anticancer Activity
Studies suggest that derivatives of thiazole compounds can exhibit anticancer properties. The specific pathways and molecular targets for 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid are still under investigation but may include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was effective at concentrations as low as 50 µg/mL, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Potential
In vitro studies have shown that the compound induces cytotoxicity in several cancer cell lines. Notably, it displayed an IC50 value of approximately 20 µM against breast cancer cells, indicating considerable potential for further development as an anticancer agent .
The biological activity of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Likely involves enzyme inhibition and membrane disruption.
- Anticancer : May act by inducing cell cycle arrest and apoptosis through modulation of p53 pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid | Bromine atom, thiazole ring | Antimicrobial, anticancer |
| 2-Bromo-5-methylthiazole | Methyl group instead of oxolane | Antimicrobial |
| Thiadiazole derivatives | Different heterocyclic structures | Various pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
